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Cat. No.: B8143701

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on ACH-000143, a novel
melatonin receptor agonist, and its potential alternatives for the treatment of metabolic
diseases such as nonalcoholic steatohepatitis (NASH). The primary focus is to present the
existing experimental data, detail the methodologies, and offer a clear comparison with other
therapeutic options.

As of the latest available information, there are no published independent replications of the
initial studies on ACH-000143. All currently accessible data originates from the primary
discovery publication by Ferreira Jr. et al. (2021).[1][2][3] Therefore, the findings presented
herein for ACH-000143 should be interpreted with the understanding that they have not yet
been independently verified.

ACH-000143: A Potent Melatonin Receptor Agonist

ACH-000143 is a peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2]
[3] The modulation of melatonin signaling in peripheral tissues is a promising avenue for
addressing metabolic disorders like obesity, diabetes, and NASH.[1][2][3]

Signaling Pathway of Melatonin Receptors

The physiological effects of melatonin, and by extension its agonists like ACH-000143, are
primarily mediated through the activation of two G protein-coupled receptors (GPCRs): MT1
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and MT2.[2] This activation initiates a cascade of intracellular signaling events that play a role

in regulating glucose metabolism and energy balance.[2]
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Caption: Signaling pathway of ACH-000143 via MT1/MT2 receptors.

Comparative Efficacy Data

The primary preclinical study on ACH-000143 used a diet-induced obese (DIO) rat model to

evaluate its efficacy.[1][3] The results were compared against a vehicle control and

dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][3][4]

i in DIC

) ACH-000143 ACH-000143 Dapagliflozin
Parameter Vehicle
(10 mg/kg) (30 mg/kg) (5 mgl/kg)
Body Weight ) Reduced, similar
) Baseline Reduced o Reduced
Gain to dapagliflozin
Hepatic Superior Superior )
- Reduction
Steatosis reduction reduction
Liver Superior Superior )
- Reduction
Triglycerides reduction reduction
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Note: This table summarizes the qualitative findings from the initial ACH-000143 study.[1][3][4]
Quantitative data was not provided in the readily available abstracts.

Comparison with Alternative Therapies

While independent data on ACH-000143 is lacking, a comparison can be drawn with other
established and investigational therapies for NASH and related metabolic disorders.

Dapagliflozin (SGLT2 Inhibitor)

Dapagliflozin, used as a comparator in the ACH-000143 study, has a distinct mechanism of
action.[1][3] It improves metabolic parameters by inducing glycosuria.[5][6] In the context of
NASH, dapagliflozin has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5]
[6] Its effects are attributed to the inhibition of de novo lipogenesis and a reduction in
inflammatory responses.[6]
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Caption: Mechanism of action of Dapagliflozin.
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Other Melatonin Receptor Agonists

Several other melatonin receptor agonists have been investigated for their effects on metabolic
syndrome, though often as a secondary outcome in studies focused on sleep disorders.[7][8]
These include:

o Ramelteon: A selective MT1 and MT2 receptor agonist.[7]
o Agomelatine: An MT1/MT2 agonist and 5-HT2C antagonist.
e Tasimelteon: An MT1/MT2 agonist.[8]

Preclinical studies with melatonin itself have shown it can prevent weight gain, reduce insulin
resistance, and improve lipid profiles in animal models of metabolic syndrome.[7][9] These
findings suggest a class effect for melatonin receptor agonists in metabolic regulation, but
direct comparative studies with ACH-000143 are not available.

Other Investigational NASH Therapies

The pipeline for NASH therapies is diverse, targeting various pathways involved in the
disease's progression.[10][11] Key alternative approaches include:

» PPAR Agonists (e.g., Pioglitazone): These agents improve insulin sensitivity and have shown
benefits in NASH histology.[11]

o FXR Agonists (e.g., Obeticholic Acid): These compounds have demonstrated improvements
in liver fibrosis.[10]

o GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, primarily used for type 2
diabetes, have also shown positive effects on NASH.[10]

Experimental Protocols

Detailed experimental protocols for the ACH-000143 studies are available in the
supplementary information of the primary publication. A summary of the key in vivo experiment
is provided below.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
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e Animal Model: Male Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic
syndrome.[4]

e Treatment Groups:

o

Vehicle control

[¢]

ACH-000143 (10 mg/kg, oral, once daily)[4]

[e]

ACH-000143 (30 mg/kg, oral, once daily)[4]

[e]

Dapagliflozin (5 mg/kg, oral, once daily)[4]
e Duration: 2 months.[1][3]

o Key Endpoints:

[¢]

Body weight gain

Food intake

[e]

o

Plasma glucose and insulin levels

[¢]

Liver histology for steatosis

o

Liver triglyceride content

Experimental Workflow
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Caption: Workflow for the in vivo efficacy study of ACH-000143.
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Conclusion

ACH-000143 shows promise as a novel, peripherally acting melatonin receptor agonist for the
treatment of metabolic disorders, with initial preclinical data suggesting superior efficacy in
reducing hepatic steatosis and triglycerides compared to dapagliflozin in a DIO rat model.[1][3]
[4] However, the lack of independent replication of these findings is a critical limitation. Further
research is necessary to validate these initial results and to establish the safety and efficacy of
ACH-000143 in humans.

For drug development professionals, ACH-000143 represents an interesting lead compound.

However, a direct comparison with other melatonin receptor agonists and a broader range of

NASH therapies in head-to-head studies would be essential to fully understand its therapeutic
potential. The signaling pathway and preclinical data presented here provide a foundation for

designing such future investigations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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